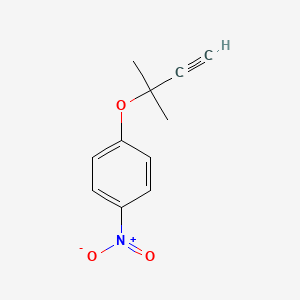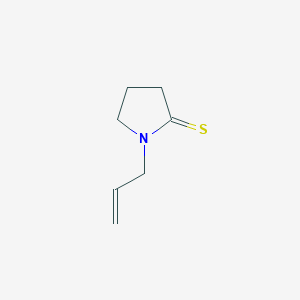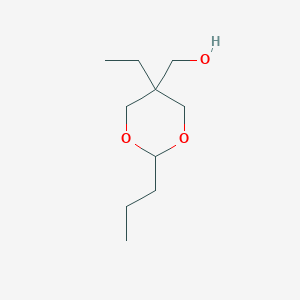
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol is an organic compound characterized by a six-membered dioxane ring with ethyl and propyl substituents at the 5-position and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the reaction of 1,3-propanediol with ethyl and propyl aldehydes in the presence of an acid catalyst to form the dioxane ring, followed by reduction to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methane.
Substitution: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methyl chloride.
Scientific Research Applications
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in the production of polymers and resins due to its reactive hydroxyl group.
Mechanism of Action
The mechanism of action of (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxane ring provides stability and rigidity, allowing the compound to interact with enzymes and receptors in a specific manner.
Comparison with Similar Compounds
Similar Compounds
- (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol
- (5-Propyl-2-methyl-1,3-dioxan-5-yl)methanol
- (5-Ethyl-2-butyl-1,3-dioxan-5-yl)methanol
Uniqueness
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol is unique due to its specific combination of ethyl and propyl groups, which confer distinct physical and chemical properties
Properties
CAS No. |
5187-26-8 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(5-ethyl-2-propyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C10H20O3/c1-3-5-9-12-7-10(4-2,6-11)8-13-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
QKXWZRJDQZMLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCC(CO1)(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


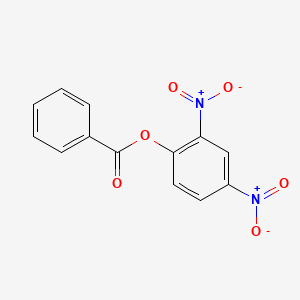
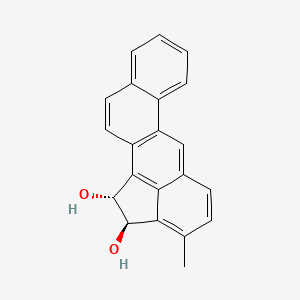
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
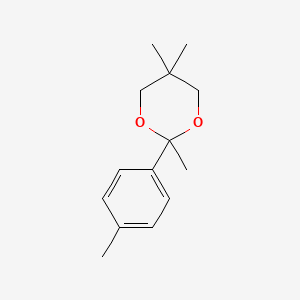

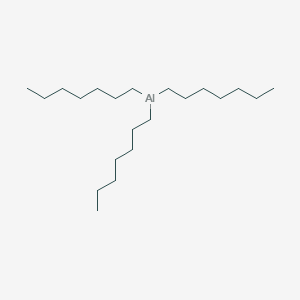
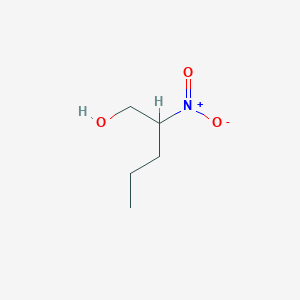
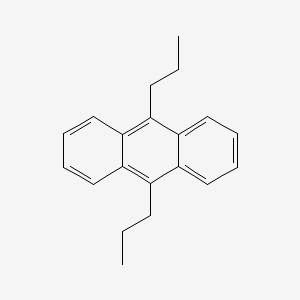

![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)


